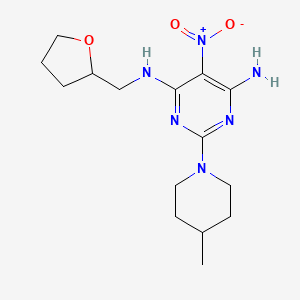![molecular formula C15H17N5O4S2 B11254217 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11254217.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a morpholine ring, a sulfonyl group, a triazolo-thiazole moiety, and a benzamide structure. The unique combination of these functional groups and rings endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiazole ring system.
Introduction of the Morpholine-Sulfonyl Group: The morpholine ring is sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling with Benzamide: The final step involves coupling the triazolo-thiazole intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, interfere with cellular signaling pathways, or disrupt the function of essential biomolecules. The exact mechanism depends on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring system and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show comparable chemical and biological properties.
Benzamide Derivatives: These compounds have the benzamide structure and are studied for their therapeutic potential.
Uniqueness
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is unique due to the combination of its functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H17N5O4S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C15H17N5O4S2/c21-13(16-14-17-18-15-20(14)7-10-25-15)11-1-3-12(4-2-11)26(22,23)19-5-8-24-9-6-19/h1-4H,5-10H2,(H,16,17,21) |
InChI 键 |
LOSQOHBUEXJKPD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C4N3CCS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


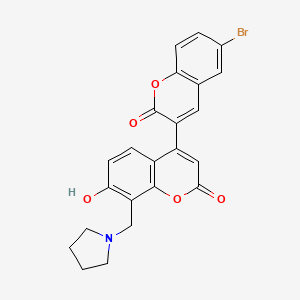
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11254144.png)
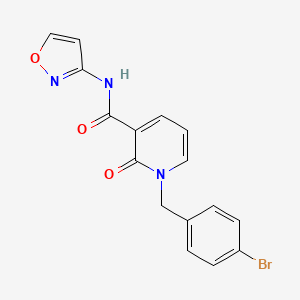
![ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11254149.png)
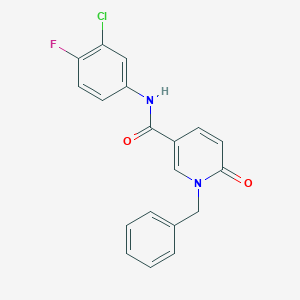
![3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11254159.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
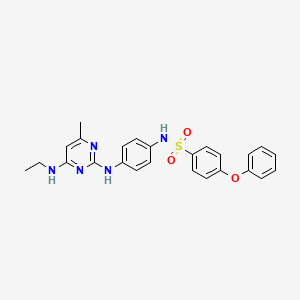
![3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254181.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide](/img/structure/B11254187.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline](/img/structure/B11254188.png)
![2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11254193.png)

